Cas no 1049570-94-6 (N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide structure](https://ja.kuujia.com/scimg/cas/1049570-94-6x500.png)
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide 化学的及び物理的性質
名前と識別子
-
- N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
- 1049570-94-6
- F5266-0105
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
- N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
- AKOS024504409
-
- インチ: 1S/C22H26N4O5/c1-29-18-5-3-17(4-6-18)26-12-10-25(11-13-26)9-8-23-21(27)22(28)24-16-2-7-19-20(14-16)31-15-30-19/h2-7,14H,8-13,15H2,1H3,(H,23,27)(H,24,28)
- InChIKey: KGTVNCQRCXFJGN-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)N1CCN(CCNC(C(NC2=CC=C3C(=C2)OCO3)=O)=O)CC1
計算された属性
- 精确分子量: 426.19031994g/mol
- 同位素质量: 426.19031994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 31
- 回転可能化学結合数: 6
- 複雑さ: 605
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 92.4Ų
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5266-0105-2μmol |
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide |
1049570-94-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5266-0105-5mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide |
1049570-94-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5266-0105-75mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide |
1049570-94-6 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5266-0105-30mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide |
1049570-94-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5266-0105-40mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide |
1049570-94-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5266-0105-20mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide |
1049570-94-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5266-0105-4mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide |
1049570-94-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5266-0105-2mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide |
1049570-94-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5266-0105-3mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide |
1049570-94-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5266-0105-25mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide |
1049570-94-6 | 25mg |
$109.0 | 2023-09-10 |
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamideに関する追加情報
Research Brief on N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide (CAS: 1049570-94-6)
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide (CAS: 1049570-94-6) is a synthetic compound that has garnered significant attention in recent chemical and biomedical research due to its potential pharmacological properties. This compound, characterized by its unique benzodioxol and piperazine moieties, has been investigated for its interactions with various biological targets, particularly in the central nervous system (CNS). The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Recent studies have highlighted the compound's role as a modulator of neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1049570-94-6 exhibits high affinity for 5-HT1A and D2 receptors, suggesting its potential application in neuropsychiatric disorders such as anxiety and schizophrenia. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's binding interactions, revealing a unique binding pocket that may explain its selectivity.
In addition to its CNS applications, preliminary research has explored the compound's anti-inflammatory properties. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that 1049570-94-6 inhibits the NF-κB pathway in macrophages, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest a potential dual therapeutic role, though further in vivo studies are required to validate these effects and assess toxicity profiles.
The synthesis of 1049570-94-6 has also been optimized in recent years. A 2023 publication in Organic Process Research & Development detailed a scalable, high-yield route using a novel Pd-catalyzed coupling reaction, improving the compound's accessibility for preclinical studies. This advancement addresses previous challenges in producing sufficient quantities for comprehensive pharmacological evaluation.
Despite these promising developments, critical gaps remain in understanding the compound's pharmacokinetics and long-term safety. Current research efforts, as noted in a 2024 review in Expert Opinion on Drug Discovery, emphasize the need for more robust animal models to evaluate the compound's bioavailability and metabolic stability. Future directions may include structural modifications to enhance its drug-like properties while retaining its pharmacological activity.
In conclusion, 1049570-94-6 represents a compelling case study in rational drug design, with its multifaceted biological activity and evolving synthetic methodologies. While its therapeutic potential is increasingly recognized, translational research must bridge the gap between bench findings and clinical applications. This compound exemplifies the intersection of chemical innovation and biomedical discovery in modern pharmaceutical research.
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